molecular formula C16H12O5S B12591632 4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid CAS No. 322762-38-9

4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid

Cat. No.: B12591632
CAS No.: 322762-38-9
M. Wt: 316.3 g/mol
InChI Key: KYIDJEIXVMPZMC-UHFFFAOYSA-N
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Description

4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetyloxy group and a sulfanyl group attached to the benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride to form 4-acetoxybenzoic acid. This intermediate is then reacted with a suitable thiol compound under specific conditions to introduce the sulfanyl group. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxy derivatives, and various substituted benzoic acid derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The sulfanyl group can interact with thiol-containing enzymes or proteins, potentially affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Acetoxybenzoic acid: Similar in structure but lacks the sulfanyl group.

    4-Hydroxybenzoic acid: The precursor in the synthesis of 4-acetoxybenzoic acid.

    Benzoic acid: The parent compound without any substituents.

Uniqueness

4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid is unique due to the presence of both acetyloxy and sulfanyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

322762-38-9

Molecular Formula

C16H12O5S

Molecular Weight

316.3 g/mol

IUPAC Name

4-(4-acetyloxybenzoyl)sulfanylbenzoic acid

InChI

InChI=1S/C16H12O5S/c1-10(17)21-13-6-2-12(3-7-13)16(20)22-14-8-4-11(5-9-14)15(18)19/h2-9H,1H3,(H,18,19)

InChI Key

KYIDJEIXVMPZMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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